MAO-B Inhibitory Potency: First-in-Isomer Pharmacological Activity for the 2,1-Benzisoxazole Scaffold
A series of 2,1-benzisoxazole (anthranil) derivatives were evaluated as inhibitors of human MAO-A and MAO-B. The most potent compound, 7a, inhibited MAO-B with an IC50 of 0.017 µM, while the best MAO-A inhibitor, 5, gave an IC50 of 3.29 µM, demonstrating a >190-fold selectivity for MAO-B over MAO-A within the same chemical series [1]. The authors explicitly note that this is 'the first report of MAO inhibition by derivatives of the 2,1-benzisoxazole structural isomer,' distinguishing it from previously reported 1,2-benzisoxazole MAO inhibitors such as zonisamide [1].
| Evidence Dimension | MAO-B vs. MAO-A inhibitory potency (IC50) and isoform selectivity |
|---|---|
| Target Compound Data | 2,1-Benzisoxazole derivative 7a: MAO-B IC50 = 0.017 µM; derivative 5: MAO-A IC50 = 3.29 µM; selectivity ratio (MAO-A/MAO-B) > 190 |
| Comparator Or Baseline | 1,2-Benzisoxazole derivative zonisamide: known MAO inhibitor, but no comparable MAO-B selectivity reported; prior art 1,2-benzisoxazole MAO inhibitors lack this isoform profile |
| Quantified Difference | First report of MAO-B-selective inhibition by a 2,1-benzisoxazole; >190-fold selectivity within the series |
| Conditions | Recombinant human MAO-A and MAO-B in vitro fluorometric assay; substrate: kynuramine |
Why This Matters
For procurement in neuropsychiatric drug discovery programs, this compound series offers a structurally novel, MAO-B-selective chemotype that is inaccessible from the 1,2-isomer, reducing the risk of target redundancy and enabling patentable chemical space.
- [1] Shetnev, A.; Kotov, A.; Kunichkina, A.; Proskurina, I.; Baykov, S.; Korsakov, M.; Petzer, A.; Petzer, J. P. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Mol. Divers. 2024, 28 (3), 1009–1021. https://doi.org/10.1007/s11030-023-10628-4. View Source
